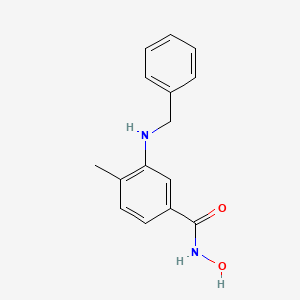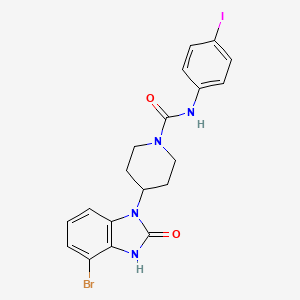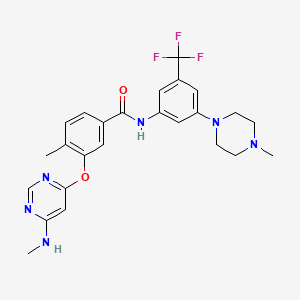
TL4-12
Übersicht
Beschreibung
TL4-12 is a selective inhibitor of mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2), also known as germinal center kinase (GCK). This compound has shown significant potential in inhibiting the proliferation of multiple myeloma cells and inducing apoptosis. It is particularly noted for its ability to overcome resistance to immunomodulatory agents in multiple myeloma .
Wissenschaftliche Forschungsanwendungen
TL4-12 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von MAP4K2 und seine nachgeschalteten Signalwege zu untersuchen.
Biologie: Wird in der Zell- und Molekularbiologieforschung eingesetzt, um die Rolle von MAP4K2 bei Zellproliferation, Apoptose und Immunantwort zu untersuchen.
Medizin: Als potenzielles Therapeutikum für die Behandlung von multiplem Myelom und anderen Krebsarten untersucht, insbesondere bei der Überwindung von Arzneimittelresistenz.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf MAP4K2 und verwandte Signalwege abzielen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv MAP4K2 hemmt, was zur Herunterregulierung von Schlüsselproteinen wie IKZF1 und BCL-6 führt. Diese Hemmung führt zur Unterdrückung der Zellproliferation und zur Induktion der Apoptose in multiplen Myelomzellen. Die Verbindung beeinflusst auch andere Signalwege, darunter den p38-Mitogen-aktivierten Proteinkinase-Weg, der eine Rolle bei Entzündungen und Immunantwort spielt .
Ähnliche Verbindungen:
MAP4K3-Inhibitoren: Verbindungen, die MAP4K3 hemmen, ein weiteres Mitglied der Mitogen-aktivierten Proteinkinase-Kinase-Kinase-Kinase-Familie, zeigen ähnliche biologische Aktivitäten, können aber unterschiedliche Selektivität und Potenz haben.
MAP4K4-Inhibitoren: Diese Inhibitoren zielen auf MAP4K4 ab und werden in der Forschung zu Krebs und entzündlichen Erkrankungen eingesetzt.
TAK1-Inhibitoren: Inhibitoren der Transforming Growth Factor-beta-aktivierten Kinase 1 (TAK1) weisen in Bezug auf ihre Auswirkungen auf zelluläre Signalwege einige Ähnlichkeiten mit this compound auf.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für MAP4K2 und seiner Fähigkeit, die Resistenz gegen immunmodulatorische Mittel bei multiplem Myelom zu überwinden. Dies macht es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen .
Wirkmechanismus
Target of Action
TL4-12, also known as 4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide, is a selective inhibitor of MAP4K2 (GCK) . MAP4K2 is a kinase that plays a crucial role in various cellular processes, including cell proliferation and apoptosis .
Mode of Action
This compound acts by dose-dependently downregulating IKZF1 and BCL-6, leading to the inhibition of cell proliferation . It also induces apoptosis . The compound’s action is ATP-competitive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAP4K2 pathway . This compound inhibits MAP4K2, which leads to the downregulation of IKZF1 and BCL-6 . This results in the inhibition of cell proliferation and the induction of apoptosis . In addition, this compound has been shown to inhibit IL-1 and TGFβ-induced p38 MAPK phosphorylation .
Pharmacokinetics
It is known that the compound is an atp-competitive inhibitor , suggesting that it may have good bioavailability and can effectively compete with ATP for binding to the active site of MAP4K2.
Result of Action
The inhibition of MAP4K2 by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This can be particularly beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, energy stress has been shown to activate MAP4K2 . Therefore, the efficacy of this compound may be enhanced in environments characterized by energy stress.
Biochemische Analyse
Biochemical Properties
TL4-12 interacts with the MAP4K2 enzyme, inhibiting its activity . The inhibition of MAP4K2 by this compound is ATP-competitive . This interaction leads to the downregulation of IKZF1 and BCL-6, proteins involved in cell proliferation and survival .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly MM cells . It dose-dependently decreases IKZF1, c-MYC, and BCL-6 protein expression and increases p53 level in K-RASG12A MM.1S cells . This compound also induces apoptosis and cell-cycle arrest in the G0/G1 phase in MM.1S, RPMI-8226, RPMI-8226 cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of MAP4K2, leading to the downregulation of IKZF1 and BCL-6 . This results in the inhibition of MM cell proliferation and the induction of apoptosis . The inhibition of MAP4K2 by this compound is ATP-competitive .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TL4-12 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds and heterocyclic intermediates.
Functional Group Introduction: Functional groups such as trifluoromethyl, methylamino, and piperazinyl are introduced through nucleophilic substitution and amination reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: TL4-12 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: this compound kann reduziert werden, um reduzierte Analoga zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat, die typischerweise unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden unter kontrollierten Bedingungen verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Amine werden in Substitutionsreaktionen verwendet, häufig in Gegenwart von Katalysatoren wie Palladium oder Kupfer.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können.
Vergleich Mit ähnlichen Verbindungen
MAP4K3 Inhibitors: Compounds that inhibit MAP4K3, another member of the mitogen-activated protein kinase kinase kinase kinase family, exhibit similar biological activities but may have different selectivity and potency.
MAP4K4 Inhibitors: These inhibitors target MAP4K4 and are used in research related to cancer and inflammatory diseases.
TAK1 Inhibitors: Inhibitors of transforming growth factor-beta-activated kinase 1 (TAK1) share some similarities with TL4-12 in terms of their effects on cell signaling pathways.
Uniqueness of this compound: this compound is unique due to its high selectivity for MAP4K2 and its ability to overcome resistance to immunomodulatory agents in multiple myeloma. This makes it a valuable tool for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-methyl-3-[6-(methylamino)pyrimidin-4-yl]oxy-N-[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N6O2/c1-16-4-5-17(10-21(16)36-23-14-22(29-2)30-15-31-23)24(35)32-19-11-18(25(26,27)28)12-20(13-19)34-8-6-33(3)7-9-34/h4-5,10-15H,6-9H2,1-3H3,(H,32,35)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJJIMUMNPQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3CCN(CC3)C)OC4=NC=NC(=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TL4-12 in multiple myeloma cells?
A: this compound acts as an inhibitor of Germinal Center Kinase (GCK), also known as mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). [, , ] GCK is a crucial upstream activator within the MAPK signaling pathway, which is frequently dysregulated in multiple myeloma, especially in cases with RAS mutations. [, , ] By inhibiting GCK, this compound disrupts this signaling cascade, leading to the downregulation of critical transcription factors like IKZF1/3, BCL-6, and c-MYC. [, , ] These transcription factors play essential roles in myeloma cell survival, proliferation, and drug resistance.
Q2: Why is targeting GCK particularly relevant in the context of RAS mutated multiple myeloma?
A: Studies have shown that multiple myeloma cells harboring RAS mutations exhibit heightened sensitivity to GCK inhibition compared to their wild-type counterparts. [, ] This suggests that GCK plays a more significant role in the survival and proliferation of RAS mutated myeloma cells. Therefore, targeting GCK with inhibitors like this compound represents a promising therapeutic strategy specifically for this subset of multiple myeloma patients. [, ]
Q3: What are the potential advantages of combining this compound with other anti-myeloma agents like Iberdomide?
A: Preliminary research indicates that combining this compound with Iberdomide, a next-generation IMiD, yields synergistic anti-myeloma effects. [] Specifically, this combination leads to a more pronounced downregulation of key myeloma-promoting factors like IKZF1, c-MYC, and IRF4, and significantly enhances apoptosis in myeloma cells compared to either agent alone. [] This synergy suggests the potential for improved efficacy and potentially overcoming resistance mechanisms in multiple myeloma treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


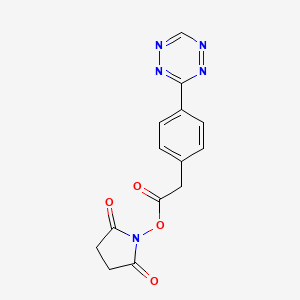

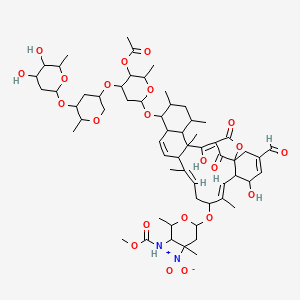
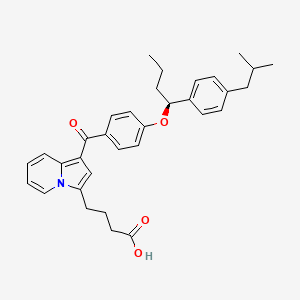
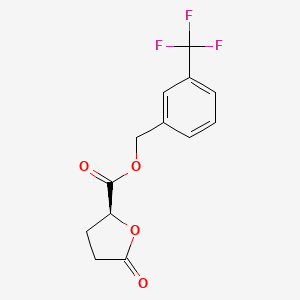
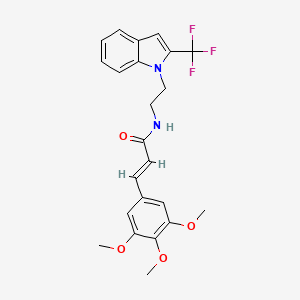
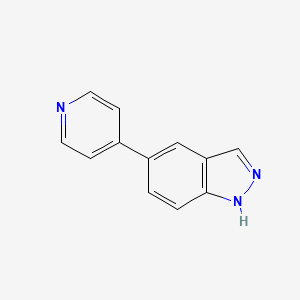
![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)
![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)

